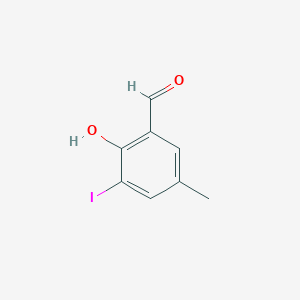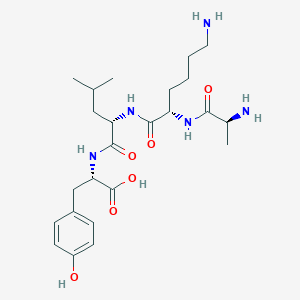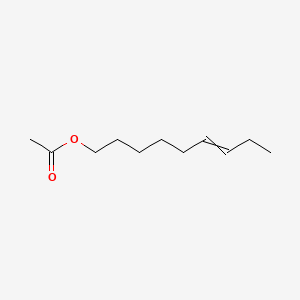![molecular formula C19H17NO B12519601 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine](/img/structure/B12519601.png)
2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group attached to one of the phenyl rings and a methylpyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine typically involves the coupling of a methoxy-substituted biphenyl with a methylpyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of the methoxy-substituted biphenyl with a halogenated methylpyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including catalyst loading, temperature, and solvent choice, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid, while reduction of a nitro group can produce 2-(4’-methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine-amine .
科学的研究の応用
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
作用機序
The mechanism of action of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylpyridine groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes .
類似化合物との比較
Similar Compounds
2-(Fluoromethoxy)-4’-(S-methanesulfonimidoyl)-1,1’-biphenyl: This compound is similar in structure but contains a fluoromethoxy group and a sulfonimidoyl group, which can alter its chemical and biological properties.
2-(4-(4’-Methoxy-biphenyl-4-yloxy)-butyl)-isoindole-1,3-dione: This compound has an isoindole moiety and a longer alkyl chain, which can affect its solubility and reactivity.
Uniqueness
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine is unique due to its combination of a methoxy-substituted biphenyl and a methylpyridine group. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
特性
分子式 |
C19H17NO |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)phenyl]-3-methylpyridine |
InChI |
InChI=1S/C19H17NO/c1-14-6-5-13-20-19(14)18-8-4-3-7-17(18)15-9-11-16(21-2)12-10-15/h3-13H,1-2H3 |
InChIキー |
ISMIJEDVXUYOSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=CC=CC=C2C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium](/img/structure/B12519546.png)

![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12519556.png)

![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B12519570.png)
![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)
![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)
![1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12519583.png)

![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)

